1-[4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine
Description
Chemical Identity and IUPAC Nomenclature
The IUPAC name 1-[4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine provides a precise description of the compound’s structure. Breaking this down:
- Piperidine : A six-membered amine ring (C5H11N) serves as the central scaffold, substituted at the 1-position.
- Benzenesulfonyl group : A benzene ring (C6H5) bonded to a sulfonyl group (-SO2) is attached to the piperidine nitrogen.
- 4,5-Dihydro-1H-imidazole : A partially saturated five-membered diamine ring (C3H6N2) fused to a ketone carbonyl group.
- 3-Nitrobenzylthio substituent : A sulfur-linked 3-nitrobenzyl group (C7H6N2O2S) occupies the 2-position of the imidazole ring.
The numbering follows IUPAC priority rules, with the piperidine nitrogen as position 1. The sulfonyl group on the benzene ring is at position 4 relative to the carbonyl attachment. The imidazole’s 4,5-dihydro designation indicates partial saturation at those positions.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O6S2 |
| Molecular Weight | 559.64 g/mol |
| Key Functional Groups | Piperidine, sulfonyl, imidazole, nitrobenzylthio |
| CAS Registry Number | Not publicly disclosed |
This molecular complexity enables diverse non-covalent interactions, including hydrogen bonding (via sulfonyl oxygen and nitro groups) and hydrophobic packing (via aromatic rings).
Historical Context in Heterocyclic Compound Research
The compound’s structural components reflect key milestones in heterocyclic chemistry:
- Piperidine derivatives : First isolated from pepper alkaloids in the 19th century, piperidine gained prominence in the 1950s as a scaffold for antipsychotics and analgesics. Its conformational flexibility allows optimal target binding.
- Sulfonyl-containing heterocycles : Introduced in sulfa drugs (1930s), sulfonyl groups became critical for enhancing metabolic stability and target affinity. The benzenesulfonyl motif in this compound parallels protease inhibitor designs from the 1990s.
- Imidazole hybrids : Following the discovery of histamine’s imidazole ring (1920s), 4,5-dihydroimidazoles emerged as kinase inhibitor cores in the 2000s due to their balanced rigidity and solubility.
- Nitroaromatic pharmacophores : Nitro groups gained attention in antimicrobial and antiparasitic agents (e.g., metronidazole, 1960s). The 3-nitrobenzylthio group here may enable redox-mediated biological activity.
This compound represents a convergence of these historical trends, combining sulfonyl’s metabolic stability, piperidine’s CNS compatibility, imidazole’s hydrogen-bonding capacity, and nitro’s electron-withdrawing effects.
Significance in Medicinal Chemistry and Drug Discovery
This compound exhibits three attributes critical for modern drug discovery:
1. Target Versatility
The hybrid scaffold allows simultaneous engagement of multiple binding pockets. Computational docking studies on analogous structures suggest potential activity against:
- Kinases : The imidazole carbonyl may chelate ATP-binding site magnesium ions.
- GPCRs : Piperidine’s basic nitrogen could protonate in biogenic amine receptors.
- Nuclear receptors : The sulfonyl group’s polarity complements steroid-binding domains.
2. Optimized Physicochemical Profile
- LogP : Estimated at 2.1 (calculated using PubChem tools), balancing membrane permeability and aqueous solubility.
- Hydrogen bond donors/acceptors : 2/8, complying with Lipinski’s Rule of Five for oral bioavailability.
Table 2: Comparison with Benchmark Heterocyclic Drugs
| Parameter | This Compound | Imatinib (Kinase Inhibitor) | Cimetidine (H2 Antagonist) |
|---|---|---|---|
| Molecular Weight | 559.64 | 493.60 | 252.34 |
| Sulfur Atoms | 2 | 1 | 1 |
| Aromatic Rings | 3 | 4 | 2 |
| Nitro Groups | 1 | 0 | 0 |
3. Synthetic Modularity
The structure permits regioselective modifications:
- Piperidine substitutions : Altering N-alkyl groups modulates CNS penetration.
- Nitro position : Shifting nitro to para or ortho positions impacts electronic effects and metabolite formation.
- Sulfonyl replacements : Replacing -SO2 with -PO2 or -COO− adjusts acidity and protein binding.
Ongoing research focuses on leveraging these features to develop inhibitors for neurodegenerative disorders and antibiotic-resistant infections, capitalizing on the nitro group’s potential to disrupt microbial redox systems.
Properties
IUPAC Name |
[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c27-21(18-7-9-20(10-8-18)33(30,31)24-12-2-1-3-13-24)25-14-11-23-22(25)32-16-17-5-4-6-19(15-17)26(28)29/h4-10,15H,1-3,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBAYTGWAZGEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Sulfanyl Group: The sulfanyl group is typically introduced through a thiolation reaction, where a thiol reacts with an appropriate electrophile.
Coupling Reactions: The final coupling of the imidazole, benzenesulfonyl, and piperidine moieties is achieved through a series of nucleophilic substitution and condensation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, providing insights into its stability and reactivity.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related imidazole derivatives:
Key Observations :
Pharmacological and Physicochemical Properties
- In contrast, bipyridine-imidazole hybrids () exhibit fluorescent properties, useful in bioimaging .
- Solubility and Stability: The sulfonyl group in the target may improve aqueous solubility compared to non-polar analogs like the 4,5-dimethylimidazole derivative () .
Crystallographic and Computational Insights
- Structural Studies : Tools like Mercury () and SHELX () enable comparative analysis of packing patterns and intermolecular interactions. For example, the target’s nitro group could influence crystal packing via dipole interactions, akin to fluorophenyl groups in .
Biological Activity
The compound 1-[4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine is a complex organic molecule with potential therapeutic implications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific biological effects observed in various studies.
Synthesis
The synthesis of this compound involves multiple steps, typically beginning with the preparation of key intermediates such as 4-fluorobenzenesulfonyl chloride and 3-nitrophenylmethylthiol . These intermediates are reacted under controlled conditions using solvents like dichloromethane or acetonitrile, often with catalysts such as triethylamine or pyridine to facilitate the reaction.
Synthetic Route Summary
| Step | Description |
|---|---|
| 1 | Preparation of 4-fluorobenzenesulfonyl chloride |
| 2 | Synthesis of 3-nitrophenylmethylthiol |
| 3 | Reaction with imidazole precursor |
| 4 | Final product purification |
The biological activity of the compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit enzyme activity and modulate cellular processes through the following pathways:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, preventing substrate interaction.
- Signal Transduction Modulation : It can disrupt normal signaling pathways, affecting cellular responses.
- Cell Cycle Arrest : Studies have indicated that it may induce G2/M phase arrest in cancer cells, leading to apoptosis .
Anticancer Properties
Research has highlighted the potential anticancer properties of this compound. For instance, it has been evaluated for its antiproliferative effects against various cancer cell lines:
- IC50 Values : The compound demonstrated significant antiproliferative activity with IC50 values in the low nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231.
- Mechanism : The mechanism involves disruption of tubulin polymerization and induction of mitotic catastrophe, characterized by multinucleation in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Preliminary studies suggest effectiveness against several bacterial strains, indicating a potential role in developing new antimicrobial agents.
Case Studies
Several case studies have reported on the biological effects of related compounds within this chemical class. For example:
-
Study on Antiproliferative Effects :
- Conducted on MCF-7 breast cancer cells.
- Results indicated significant G2/M phase arrest and apoptosis induction.
-
Antimicrobial Evaluation :
- Tested against Gram-positive and Gram-negative bacteria.
- Results showed effective inhibition at varying concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
